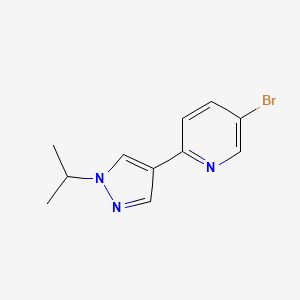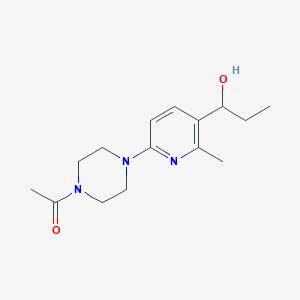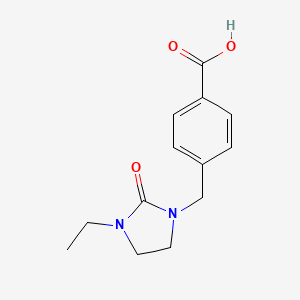![molecular formula C10H13Cl3N4 B11795322 8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)
8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-2,6,7,12-tétrazatricyclo[7.5.0.03,7]tétradéca-1,3,5,8-tétraène ; dihydrochlorure est un composé organique complexe connu pour sa structure unique et ses applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par son squelette tétrazatricyclique, qui comprend un atome de chlore et plusieurs atomes d'azote, ce qui en fait un sujet d'intérêt dans la recherche chimique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 8-chloro-2,6,7,12-tétrazatricyclo[7.5.0.03,7]tétradéca-1,3,5,8-tétraène ; dihydrochlorure implique généralement des réactions organiques à plusieurs étapes. Le processus commence par la préparation de la structure tétrazatricyclique de base, suivie de l'introduction de l'atome de chlore. Les réactifs couramment utilisés dans ces réactions comprennent les agents chlorants et les précurseurs contenant de l'azote. Les conditions de réaction exigent souvent des températures contrôlées et l'utilisation de solvants pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
8-chloro-2,6,7,12-tétrazatricyclo[7.5.0.03,7]tétradéca-1,3,5,8-tétraène ; dihydrochlorure subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants pour former différents états d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier l'état d'oxydation des atomes d'azote.
Substitution : L'atome de chlore peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que les réactions de substitution peuvent produire une variété de composés tétrazatricycliques fonctionnalisés.
Applications de la recherche scientifique
8-chloro-2,6,7,12-tétrazatricyclo[7.5.0.03,7]tétradéca-1,3,5,8-tétraène ; dihydrochlorure présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, y compris ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 8-chloro-2,6,7,12-tétrazatricyclo[7.5.0.03,7]tétradéca-1,3,5,8-tétraène ; dihydrochlorure implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. La structure unique du composé lui permet de se lier à des sites spécifiques, modulant les voies biologiques et exerçant ses effets. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 8-chloro-2,6,7-triazatricyclo[7.5.0.03,7]tétradéca-1,3,5,8-tétraène
- 8-chloro-2,6,7,12-tétrazatricyclo[7.5.0.03,7]tétradéca-1,3,5,8-tétraène
Unicité
8-chloro-2,6,7,12-tétrazatricyclo[75003,7]tétradéca-1,3,5,8-tétraène ; dihydrochlorure est unique en raison de sa structure tétrazatricyclique spécifique et de la présence d'un atome de chlore
Propriétés
Formule moléculaire |
C10H13Cl3N4 |
|---|---|
Poids moléculaire |
295.6 g/mol |
Nom IUPAC |
8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride |
InChI |
InChI=1S/C10H11ClN4.2ClH/c11-10-7-1-4-12-5-2-8(7)14-9-3-6-13-15(9)10;;/h3,6,12H,1-2,4-5H2;2*1H |
Clé InChI |
LISFGKACYQYNIB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC2=NC3=CC=NN3C(=C21)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11795285.png)


![6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795310.png)



